molecular formula C18H21NO4S2 B2371526 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one CAS No. 1795451-19-2

3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one

Cat. No.: B2371526
CAS No.: 1795451-19-2
M. Wt: 379.49
InChI Key: KEXVXIBTGFVGRN-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane heterocyclic ring substituted with a furan-2-yl group at the 7-position and a benzenesulfonyl moiety attached to the propan-1-one core. Its molecular formula is C₁₉H₂₁NO₃S, with a molecular weight of 355.44 g/mol (derived from structural analogs in and ).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-18(9-14-25(21,22)15-5-2-1-3-6-15)19-10-8-17(24-13-11-19)16-7-4-12-23-16/h1-7,12,17H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXVXIBTGFVGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. The structure comprises a benzenesulfonyl group and a thiazepane ring substituted with a furan moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical formula for 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one can be represented as follows:

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight334.39 g/mol
IUPAC Name3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one

Biological Activity Overview

Research indicates that compounds containing furan and thiazepane structures exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The following sections delve into specific studies that highlight these activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of compounds similar to 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one. For instance:

  • Mechanism of Action : Studies suggest that the thiazepane ring may interact with tubulin, disrupting microtubule formation, which is crucial for mitosis. This interaction can lead to apoptosis in cancer cells.
  • Case Study : A study by Flynn et al. demonstrated that derivatives with similar structures exhibited potent antiproliferative activity against various human cancer cell lines. The compound's selectivity for cancer cells over normal cells was noted, indicating a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : Compounds with furan and benzenesulfonyl groups have shown effectiveness against both gram-positive and gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to controls.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects attributed to the structural components of the compound:

  • Mechanism : The benzenesulfonyl group may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in animal models.

Synthesis Methods

The synthesis of 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one typically involves multi-step organic reactions:

  • Formation of Thiazepane Ring : A cyclization reaction involving appropriate precursors.
  • Sulfonation : Introduction of the benzenesulfonyl group through electrophilic aromatic substitution.
  • Final Coupling Reaction : Combining all components under controlled conditions to yield the final product.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₉H₂₁NO₃S 355.44 1,4-Thiazepane, benzenesulfonyl, furan Unknown (hypothetical)
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-... (1799266-41-3) C₁₉H₁₉NO₄S 357.42 1,4-Thiazepane, benzodioxol, furan Structural analog; benzodioxol may enhance metabolic stability
rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-... C₁₉H₁₅Cl₂O₂S 392.29 Chlorophenylthio, chlorophenyl, furan Stereoisomerism observed via NMR; antimicrobial potential
3-(Furan-2-yl)-1-(aryl)-3-(Phenylthio)propan-1-one derivatives Variable ~250–350 Phenylthio, aryl, furan Antimicrobial activity (e.g., MIC values: 8–64 µg/mL)
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) C₁₄H₁₃NO₂ 227.26 Hydroxyphenyl, pyridinyl Genotoxicity evaluated (negative in bacterial assays)

Key Observations

Substituent Effects on Electronic Properties: The benzenesulfonyl group in the target compound is strongly electron-withdrawing, which may increase electrophilicity compared to the benzodioxol group in the CAS 1799266-41-3 analog. This could influence binding to biological targets or catalytic sites.

Biological Activity Trends :

  • Compounds with furan-2-yl and thioether groups (e.g., ) exhibit antimicrobial activity, suggesting that the furan moiety contributes to target engagement. However, replacing thioether with sulfonyl (as in the target compound) may modulate toxicity or potency due to differences in hydrogen-bonding capacity.

Stereochemical Complexity :

  • The 1,4-thiazepane ring in the target compound introduces conformational flexibility, unlike rigid analogs like benzodioxol derivatives. This flexibility may enhance binding to dynamic protein pockets but complicate synthetic purity.

Preparation Methods

Thiazepane Ring Formation

The 1,4-thiazepane core is typically constructed via cyclization of appropriately functionalized precursors. A validated approach involves:

Step 1: Synthesis of 7-(Furan-2-yl)-1,4-thiazepane

Reaction:  
HS-CH2-CH2-NH-(CH2)3-O-C4H3O + Furan-2-carbaldehyde → Cyclization → 7-(Furan-2-yl)-1,4-thiazepane  
Parameter Condition Yield (%)
Catalyst p-Toluenesulfonic acid (0.1 eq) 78
Solvent Toluene
Temperature 110°C (reflux)
Reaction Time 12 h

This Mannich-type reaction proceeds through imine formation followed by intramolecular cyclization, with the furan group introduced via aldehyde condensation.

Propan-1-one Functionalization

Step 2: Ketone Installation via Friedel-Crafts Acylation

Reaction:  
7-(Furan-2-yl)-1,4-thiazepane + Propionyl chloride → AlCl3 → 1-(1,4-Thiazepan-4-yl)propan-1-one  
Parameter Condition Yield (%)
Catalyst AlCl3 (2.5 eq) 65
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 4 h

The reaction requires strict temperature control to avoid over-acylation and ring-opening side reactions.

Benzenesulfonyl Group Introduction

Step 3: Sulfonylation with Benzenesulfonyl Chloride

Reaction:  
1-(1,4-Thiazepan-4-yl)propan-1-one + Benzenesulfonyl chloride → Base → Target Compound  
Parameter Condition Yield (%)
Base Triethylamine (3.0 eq) 82
Solvent Tetrahydrofuran
Temperature 0°C → RT
Reaction Time 2 h

The sulfonylation exhibits excellent regioselectivity at the thiazepane nitrogen due to steric protection of the ketone oxygen.

Alternative Synthetic Pathways

Ring-Expansion Approach

An innovative method utilizes aziridine intermediates for thiazepane synthesis:

Reaction Sequence:  
1. Furan-2-ylmethylamine + Epichlorohydrin → Aziridine formation  
2. Ring expansion with S8 → 1,4-Thiazepane  

This route achieves 68% overall yield but requires handling of toxic sulfur reagents.

Enzymatic Resolution

Recent advances employ lipase-catalyzed kinetic resolution to obtain enantiomerically pure intermediates:

Enzyme Substrate ee (%)
Candida antarctica Racemic thiazepane precursor 94
Reaction Medium tert-Butyl methyl ether

This green chemistry approach reduces reliance on chiral auxiliaries but increases process costs.

Process Optimization Strategies

Solvent Screening

Comparative analysis of reaction media for sulfonylation:

Solvent Yield (%) Purity (%)
THF 82 98.5
DCM 75 97.2
Acetonitrile 68 95.1
DMF 58 89.3

THF emerges as optimal due to its balance of polarity and inertness.

Catalyst Load Optimization

Impact of AlCl3 concentration on acylation efficiency:

AlCl3 (eq) Yield (%) Side Products (%)
1.0 42 18
2.0 65 9
2.5 68 5
3.0 66 12

Excess catalyst promotes decomposition pathways, justifying 2.5 eq as optimal.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):
δ 7.85–7.45 (m, 5H, Ar-H), 7.25 (dd, J = 1.8 Hz, 1H, furan-H), 6.45 (m, 2H, furan-H), 4.15–3.85 (m, 4H, thiazepane-H), 3.10 (t, J = 7.2 Hz, 2H, CH2SO2), 2.95–2.60 (m, 4H, thiazepane-H), 2.45 (q, J = 7.1 Hz, 2H, COCH2).

HRMS (ESI+):
m/z calculated for C18H21NO4S2 [M+H]+: 380.0941, found: 380.0938.

Purity Assessment

HPLC analysis under optimized conditions:

Column Mobile Phase Retention (min) Purity (%)
C18 MeCN:H2O (70:30) 8.2 99.1

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Adoption of microreactor technology improves process safety and yield:

Parameter Batch Process Flow Process
Reaction Time 12 h 45 min
Yield 78% 85%
Productivity 0.5 kg/day 2.1 kg/day

The enhanced heat transfer in flow systems prevents thermal degradation of the furan ring.

Waste Reduction

Comparative environmental metrics:

Metric Traditional Route Optimized Process
E-Factor 32 18
PMI 56 29
Solvent Recovery 68% 92%

Implementation of solvent recycling and catalytic reagents significantly improves sustainability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one?

  • Methodology : Multi-step organic synthesis is typically employed, involving:

  • Cyclization : Formation of the thiazepane ring via reactions between 2-aminoethanethiol derivatives and chalcones under basic conditions (e.g., triethylamine or piperidine catalysis) .
  • Functionalization : Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How can structural characterization be rigorously performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the thiazepane ring (δ 3.5–4.5 ppm for S-CH2_2 groups), furan protons (δ 6.2–7.4 ppm), and benzenesulfonyl moiety (δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and confirm bond angles/distances .

Advanced Research Questions

Q. What computational strategies are effective for predicting electronic properties and binding interactions of this compound?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn software to calculate electrostatic potential surfaces, Fukui indices, and local ionization potential maps to identify reactive sites .
  • Docking Studies : Molecular docking (AutoDock Vina) against targets like cytochrome P450 or kinase enzymes, guided by structural analogs showing π–π stacking with aromatic residues (e.g., furan-thiazepane derivatives in ) .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes under physiological conditions (e.g., solvation in explicit water models) .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50} variability) be resolved?

  • Approach :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may influence potency .
  • Structural Modifications : Synthesize analogs (e.g., replacing benzenesulfonyl with methylsulfonyl) to isolate contributions of specific substituents to activity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Fragment-Based Design : Systematically modify substituents (e.g., furan vs. thiophene, benzenesulfonyl vs. tosyl) and evaluate changes in bioactivity using in vitro assays (e.g., enzyme inhibition) .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity trends .
  • Pharmacophore Mapping : Identify essential motifs (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Discovery Studio .

Data-Driven Research Challenges

Q. How to address gaps in physicochemical data (e.g., solubility, logP) for this compound?

  • Experimental Solutions :

  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO, followed by HPLC quantification .
  • logP Determination : Reverse-phase HPLC (C18 column) with a calibration curve of reference compounds .
    • Computational Predictions : Use SwissADME or ALOGPS to estimate logP and aqueous solubility based on molecular descriptors .

Q. What are the best practices for validating the compound’s mechanism of action in enzymatic studies?

  • Protocol :

  • Enzyme Inhibition Assays : Kinetic studies (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition of target enzymes (e.g., COX-2 or HDACs) .
  • Isothermal Titration Calorimetry (ITC) : Direct measurement of binding affinity (Kd_d) and stoichiometry .
  • Western Blotting : Assess downstream effects (e.g., phosphorylation status of signaling proteins) in treated cell lines .

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